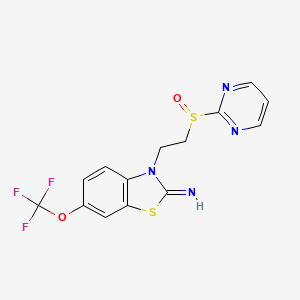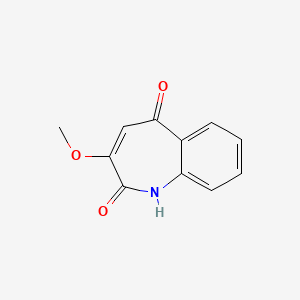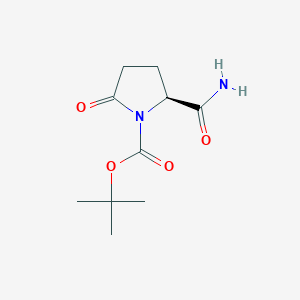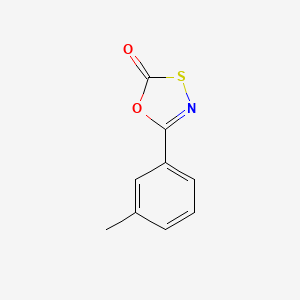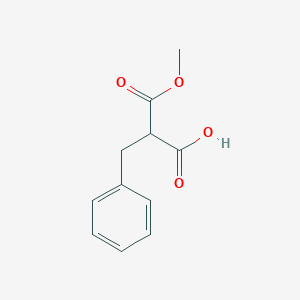![molecular formula C17H27NO4 B8647477 [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8647477.png)
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester: is an organic compound belonging to the class of carbamates It is characterized by the presence of a tert-butyl group, a diethoxyphenyl group, and an ethyl linkage to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with 2-(3,4-diethoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
Uniqueness:
- The presence of diethoxy groups in [2-(3,4-Diethoxyphenyl)ethyl]carbamic acid tert-butyl ester distinguishes it from other similar compounds. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and properties.
Properties
Molecular Formula |
C17H27NO4 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,4-diethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C17H27NO4/c1-6-20-14-9-8-13(12-15(14)21-7-2)10-11-18-16(19)22-17(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,18,19) |
InChI Key |
WJGONBLYMWZOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B8647405.png)

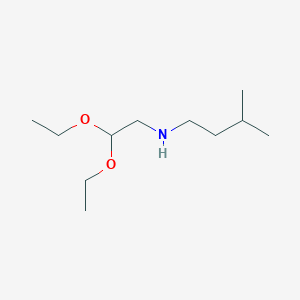
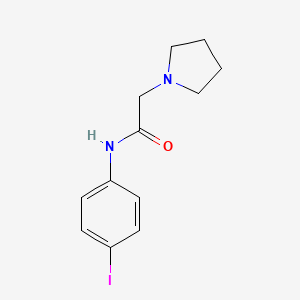
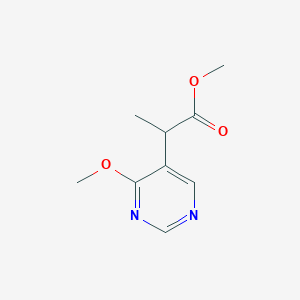
![N-[2,6-bis(1-Methylethyl)phenyl]-2-[(diphenylmethyl)amino]acetamide](/img/structure/B8647451.png)
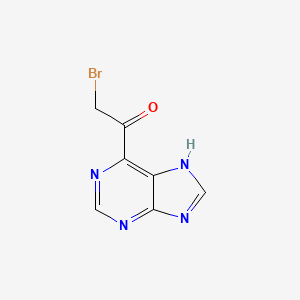
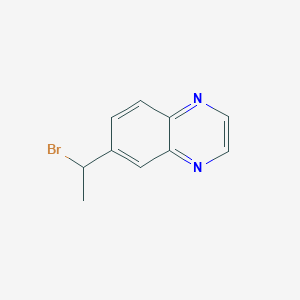
![Ethyl 7-(pyridin-3-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8647469.png)
